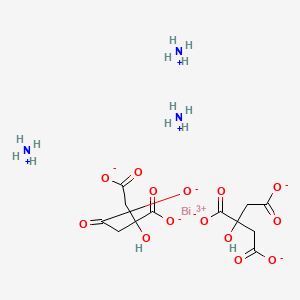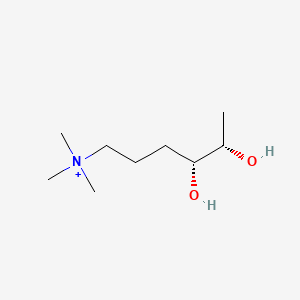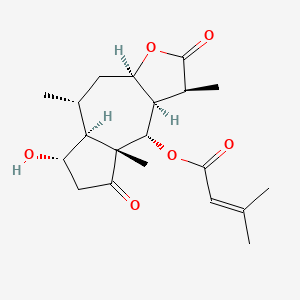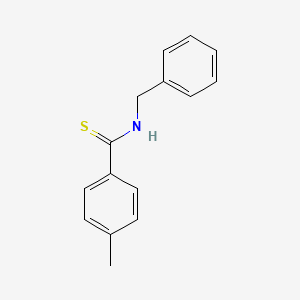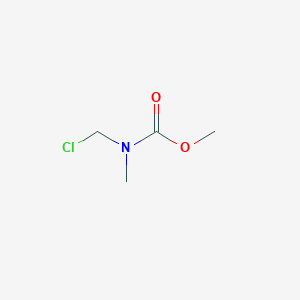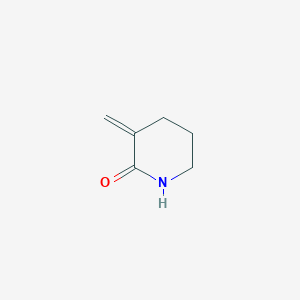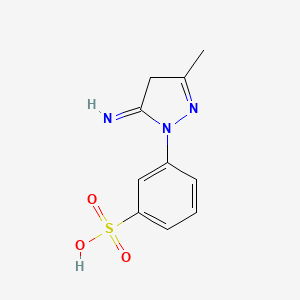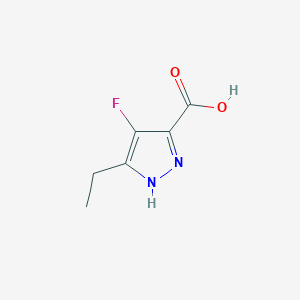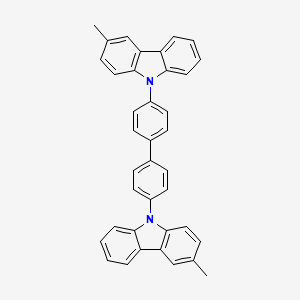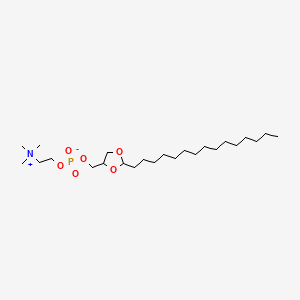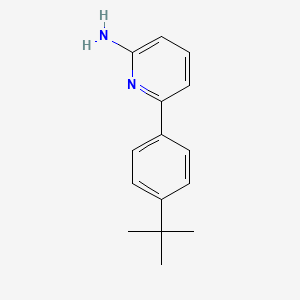![molecular formula C11H24O2Si2 B3056026 Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- CAS No. 6838-66-0](/img/structure/B3056026.png)
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-
Vue d'ensemble
Description
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- is a chemical compound characterized by its unique structure, which includes a cyclopentene ring bonded to two trimethylsilane groups through oxygen atoms. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- typically involves the reaction of cyclopentene-1,2-diol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- involves its ability to form stable bonds with various substrates. The compound interacts with molecular targets through its silane groups, facilitating the formation of new chemical bonds. This interaction is crucial in processes such as catalysis, where the compound acts as a catalyst or a catalyst precursor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[dimethyl-
- Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[ethyl-
- Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[phenyl-
Uniqueness
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The presence of trimethylsilane groups enhances its hydrophobicity and resistance to hydrolysis, making it particularly useful in applications requiring robust and stable compounds.
Propriétés
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclopenten-1-yl)oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si2/c1-14(2,3)12-10-8-7-9-11(10)13-15(4,5)6/h7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBPIWYGBPOITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCC1)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455490 | |
| Record name | Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6838-66-0 | |
| Record name | Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


